molecular formula C12H15ClO3 B13591732 3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid

3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B13591732
M. Wt: 242.70 g/mol
InChI Key: GGKQWBVIAXXRJX-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C11H13ClO3 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and 3-methylbutanoic acid.

    Reaction Conditions: The key steps involve the formation of an intermediate through a Friedel-Crafts acylation reaction, followed by subsequent oxidation and purification steps. The reaction conditions often include the use of catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methoxyphenyl)propionic acid
  • 3-(3-Chloro-4-methoxyphenyl)acetic acid
  • 3-(3-Chloro-4-methoxyphenyl)butanoic acid

Uniqueness

3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the butanoic acid chain. This structural variation can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H15ClO3/c1-12(2,7-11(14)15)8-4-5-10(16-3)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,15)

InChI Key

GGKQWBVIAXXRJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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